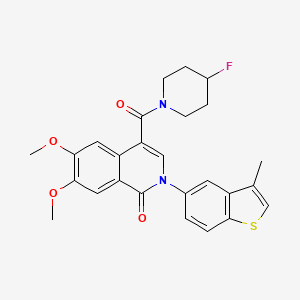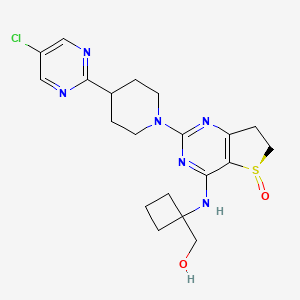
Nerandomilast
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nerandomilast, also known as BI 1015550, is an oral, preferential inhibitor of phosphodiesterase 4B (PDE4B). It is being investigated as a potential treatment for idiopathic pulmonary fibrosis (IPF) and progressive pulmonary fibrosis (PPF). This compound represents the first molecule in a new class of PDE4B inhibitors .
Preparation Methods
The synthetic routes and reaction conditions for Nerandomilast are not extensively detailed in publicly available sources. it is known that the compound is synthesized through a series of chemical reactions involving specific reagents and conditions to achieve the desired molecular structure . Industrial production methods would likely involve optimization of these synthetic routes to ensure scalability, purity, and cost-effectiveness.
Chemical Reactions Analysis
Nerandomilast undergoes various chemical reactions, including inhibition of lipopolysaccharide-induced tumor necrosis factor-alpha release and phytohemagglutinin-induced interleukin-2 release in human peripheral blood mononuclear cells . The compound’s primary reactions involve its interaction with PDE4B, leading to anti-inflammatory and anti-fibrotic effects .
Scientific Research Applications
Nerandomilast has several scientific research applications, particularly in the fields of respiratory medicine and inflammatory diseases. It is being investigated for its potential to treat idiopathic pulmonary fibrosis and progressive pulmonary fibrosis . Additionally, it has shown promise in preclinical models for its anti-inflammatory and anti-fibrotic effects .
Mechanism of Action
Nerandomilast exerts its effects by selectively inhibiting phosphodiesterase 4B (PDE4B), an enzyme involved in the breakdown of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4B, this compound increases intracellular levels of cAMP, leading to reduced inflammation and fibrosis . The molecular targets and pathways involved include the modulation of inflammatory cytokines and signaling pathways associated with fibrosis .
Comparison with Similar Compounds
Nerandomilast is part of a new class of selective PDE4B inhibitors. Similar compounds include zatolmilast, orismilast, and PF-07038124, which are also selective PDE4B/D inhibitors . Compared to these compounds, this compound is unique in its preferential inhibition of PDE4B and its specific application in treating pulmonary fibrosis .
Properties
CAS No. |
1423719-30-5 |
|---|---|
Molecular Formula |
C20H25ClN6O2S |
Molecular Weight |
449.0 g/mol |
IUPAC Name |
[1-[[(5R)-2-[4-(5-chloropyrimidin-2-yl)piperidin-1-yl]-5-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-4-yl]amino]cyclobutyl]methanol |
InChI |
InChI=1S/C20H25ClN6O2S/c21-14-10-22-17(23-11-14)13-2-7-27(8-3-13)19-24-15-4-9-30(29)16(15)18(25-19)26-20(12-28)5-1-6-20/h10-11,13,28H,1-9,12H2,(H,24,25,26)/t30-/m1/s1 |
InChI Key |
UHYCLWAANUGUMN-SSEXGKCCSA-N |
Isomeric SMILES |
C1CC(C1)(CO)NC2=NC(=NC3=C2[S@](=O)CC3)N4CCC(CC4)C5=NC=C(C=N5)Cl |
Canonical SMILES |
C1CC(C1)(CO)NC2=NC(=NC3=C2S(=O)CC3)N4CCC(CC4)C5=NC=C(C=N5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amino}-5-[6-phenyl-4-(propan-2-ylamino)furo[2,3-d]pyrimidin-5-yl]phenyl)prop-2-enamide](/img/structure/B10856224.png)
![(2S,4R)-1-[(2S)-2-[acetyl(methyl)amino]-3-methylbutanoyl]-N,4-dimethyl-N-[(3S,9S,11R,15S,18S,19R,25R,28S)-4,11,19,26-tetramethyl-6,15,25-tris(2-methylpropyl)-2,5,8,14,17,21,24,27-octaoxo-3-propan-2-yl-20-oxa-1,4,7,13,16,23,26-heptazatricyclo[26.3.0.09,13]hentriacontan-18-yl]pyrrolidine-2-carboxamide](/img/structure/B10856228.png)
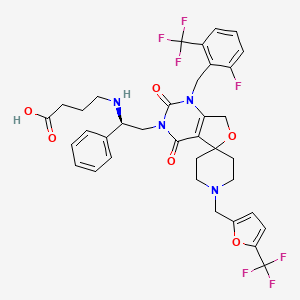
![6-methyl-4-[(1R)-1-[7-[2-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)acetyl]-2,7-diazaspiro[3.5]nonan-2-yl]-2,3-dihydro-1H-inden-5-yl]-1H-pyrimidin-2-one](/img/structure/B10856242.png)
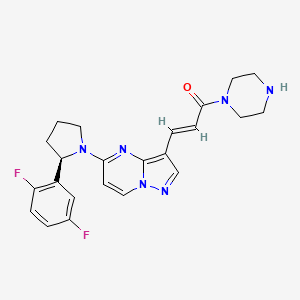

![[(1S)-7-ethoxy-6-methoxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3,4-dihydro-1H-isoquinolin-2-yl]-morpholin-4-yl-methanone](/img/structure/B10856280.png)
![6-[6-[2-(2-hydroxyethoxy)ethoxy]-5-(oxan-4-ylamino)imidazo[4,5-b]pyridin-3-yl]pyridine-3-carbonitrile](/img/structure/B10856293.png)
![(E)-4-(dimethylamino)-N-[4-[(3S,4S)-3-methyl-4-[[4-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)pyrimidin-2-yl]amino]pyrrolidine-1-carbonyl]phenyl]but-2-enamide](/img/structure/B10856294.png)
![(5-chlorospiro[1,2-dihydroindole-3,4'-piperidine]-1'-yl)-[(3R)-2,3-dihydro-1,4-benzodioxin-3-yl]methanone](/img/structure/B10856305.png)
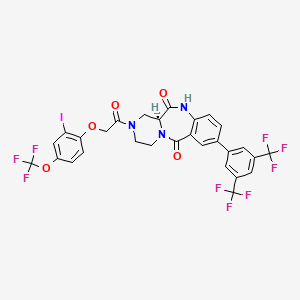
![[5-chloro-2-[(6-fluoro-1,3-benzodioxol-5-yl)amino]-1,3-thiazol-4-yl]-(2,3-dimethylpiperidin-1-yl)methanone](/img/structure/B10856316.png)
